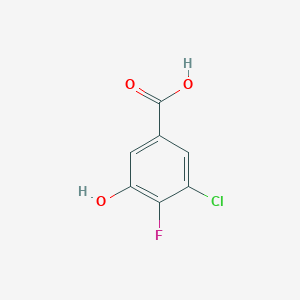

3-Chloro-4-fluoro-5-hydroxybenzoic acid

Description

3-Chloro-4-fluoro-5-hydroxybenzoic acid (molecular formula: C₇H₄ClFO₃) is a halogenated benzoic acid derivative featuring substituents at the 3-, 4-, and 5-positions of the aromatic ring. Its structure includes a carboxylic acid group (position 1), chlorine (position 3), fluorine (position 4), and a hydroxyl group (position 5). This compound is notable as a synthetic intermediate in antimicrobial drug development, particularly for 3-quinolinecarboxylic acid derivatives . The electron-withdrawing effects of chlorine and fluorine enhance the acidity of the carboxylic acid, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.

Properties

Molecular Formula |

C7H4ClFO3 |

|---|---|

Molecular Weight |

190.55 g/mol |

IUPAC Name |

3-chloro-4-fluoro-5-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4ClFO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12) |

InChI Key |

YYCGSIRXDDSMGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Sequential Chlorination and Fluorination

A foundational approach involves modifying 4-hydroxybenzoic acid through directed halogenation. The hydroxy group at position 4 activates the aromatic ring for electrophilic substitution, favoring ortho and para positions. However, achieving meta-substitution (positions 3 and 5) necessitates protective strategies or alternative directing groups.

Methodology :

- Protection of Hydroxy Group :

Chlorination :

Fluorination :

Deprotection :

Challenges and Optimizations

- Regioselectivity Issues : Competing ortho/para halogenation necessitates precise stoichiometry and catalytic control.

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance fluoride ion nucleophilicity but may complicate purification.

Multi-Step Synthesis via Nitro Intermediate Reduction

Nitration and Functional Group Interconversion

This route leverages nitro groups as temporary directing and protecting groups, enabling sequential functionalization.

Methodology :

- Nitration of 3,4-Dichlorobenzoic Acid :

Fluorine Displacement :

Nitro Reduction :

Diazotization and Hydrolysis :

Critical Analysis

- Byproduct Formation : Incomplete fluorination or over-reduction during hydrogenation necessitates rigorous purification.

- Scalability : Pd/C catalyst recycling and solvent recovery improve cost-efficiency in industrial settings.

Nucleophilic Aromatic Substitution (NAS) Approaches

Direct Fluorination of Chlorinated Precursors

NAS exploits electron-deficient aromatic rings for fluoride substitution, often requiring activating groups.

Methodology :

- Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid :

- Fluorine Substitution :

Limitations

- High Temperatures : Energy-intensive conditions increase operational costs.

- Side Reactions : Competing hydrolysis of the carboxylic acid group requires pH control.

Oxidation of Substituted Benzaldehyde Precursors

Aldehyde to Carboxylic Acid Conversion

This method avoids direct ring functionalization by focusing on side-chain oxidation.

Methodology :

- Synthesis of 3-Chloro-4-Fluoro-5-Hydroxybenzaldehyde :

- Oxidation to Carboxylic Acid :

Comparison of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Halogenation of 4-HBA | Protection, Cl/F substitution, deprotection | 65–72 | High regioselectivity | Multiple protection steps |

| Nitro Reduction | Nitration, F substitution, reduction | 58–64 | Scalable, uses inexpensive reagents | Byproduct formation |

| NAS | Direct F substitution | 45–50 | Fewer steps | High energy input |

| Aldehyde Oxidation | Friedel-Crafts, oxidation | 50–55 | Avoids ring halogenation | Low overall yield |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-5-hydroxybenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and corresponding reduced forms.

Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-fluoro-5-hydroxybenzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can modulate inflammatory responses, contributing to its potential anti-inflammatory properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Electronic Effects

The biological and chemical properties of benzoic acid derivatives are heavily influenced by substituent positions and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Acidity and Reactivity

- Target Compound : The chlorine (meta to COOH) and fluorine (para) enhance acidity via inductive effects. The hydroxyl group (ortho) may form intramolecular hydrogen bonds, slightly reducing acidity compared to analogs with additional EWGs .

- 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid : The additional fluorine at position 2 increases acidity further, making it more reactive in coupling reactions for drug synthesis .

- 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic Acid : The chlorosulfonyl group (strong EWG) results in significantly higher acidity (predicted pKa ~1-2) compared to the target compound (pKa ~2.5–3) .

Biological Activity

3-Chloro-4-fluoro-5-hydroxybenzoic acid (CFHBA) is a halogenated aromatic compound that has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article provides a comprehensive overview of the biological activity of CFHBA, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure:

- Molecular Formula: C7H4ClFNO3

- CAS Number: 53984-36-4

Physical Properties:

- Melting Point: Data not available

- Solubility: Soluble in organic solvents, limited solubility in water.

Mechanisms of Biological Activity

CFHBA exhibits several biological activities attributed to its structural features, particularly the presence of halogen atoms which can influence its reactivity and interaction with biological molecules.

-

Antimicrobial Activity:

- CFHBA has shown potential antimicrobial properties against various bacterial strains. Studies indicate that halogenated benzoic acids can disrupt bacterial cell membranes, leading to cell lysis and death.

-

Antioxidant Properties:

- The compound's hydroxyl group is thought to contribute to its antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which is associated with various diseases, including cancer.

-

Enzyme Inhibition:

- CFHBA has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of protocatechuate 3,4-dioxygenase, impacting the degradation of aromatic compounds in microbial metabolism.

Case Study 1: Antimicrobial Effects

A study demonstrated that CFHBA exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing that CFHBA could effectively inhibit bacterial growth at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

Case Study 2: Antioxidant Activity

In vitro assays measured the antioxidant capacity of CFHBA using the DPPH radical scavenging method. The results indicated that CFHBA scavenged free radicals effectively, with an IC50 value comparable to known antioxidants such as ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 30 |

| CFHBA | 35 |

Case Study 3: Enzyme Inhibition

Research on CFHBA's interaction with protocatechuate 3,4-dioxygenase revealed that it acts as a competitive inhibitor. Kinetic studies indicated a significant increase in the Km value for protocatechuate in the presence of CFHBA, suggesting that it could be utilized to modulate metabolic pathways in microbial degradation processes.

Environmental Impact

The biodegradability of CFHBA has also been a focus of research due to its environmental implications. Studies indicate that microbial communities can degrade CFHBA under anaerobic conditions, transforming it into less harmful metabolites such as phenol and benzoate. This pathway is significant for bioremediation efforts aimed at mitigating pollution from chlorinated aromatic compounds.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-chloro-4-fluoro-5-hydroxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves multi-step halogenation and hydroxylation reactions. A critical challenge is avoiding over-halogenation or premature deprotection of sensitive groups. For example, chlorination of precursor benzoic acids (e.g., 4-fluorobenzoic acid) requires controlled temperatures (e.g., 0–5°C) and catalysts like FeCl₃ to minimize side products . Protecting groups (e.g., methyl esters) may be used to stabilize the hydroxyl moiety during fluorination . Post-synthesis, recrystallization in ethanol/DMF mixtures improves purity (>95%) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC) and spectroscopic techniques:

- HPLC : Use a C18 column with acetonitrile/water mobile phase to detect impurities (<2% threshold) .

- NMR : Look for diagnostic peaks: δ 7.2–7.5 ppm (aromatic protons), δ 10.5 ppm (broad -OH), and δ 160–165 ppm (¹⁹F NMR for fluorine) .

- Melting Point : Compare experimental mp (e.g., 160–165°C) with literature values to confirm crystallinity .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to potential irritancy and carcinogenic risks (e.g., from chloro intermediates):

- Use fume hoods, nitrile gloves, and safety goggles during synthesis .

- Store separately from oxidizers/strong bases to prevent hazardous reactions .

- Neutralize acidic waste with bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry predict the regioselectivity of halogenation in this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution. Electron-withdrawing groups (e.g., -COOH, -F) direct halogens to meta/para positions. For example, fluorine’s ortho/para-directing effect explains preferential chlorination at position 3 in the presence of -OH at position 5 .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or split NMR peaks)?

- Methodological Answer :

- Dynamic Effects : Split peaks may arise from rotational isomerism. Variable-temperature NMR (e.g., 25–80°C) can identify slow conformational exchange .

- Impurity Analysis : Use LC-MS to detect trace byproducts (e.g., dihalogenated isomers) .

- X-ray Crystallography : Resolve ambiguities in substituent positioning, especially for fluorine’s electron-withdrawing impact on ring geometry .

Q. How does the hydroxyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The -OH group enables derivatization (e.g., esterification, glycosylation) for drug discovery. For instance:

- Ester Prodrugs : React with acyl chlorides to improve bioavailability. Monitor stability in simulated gastric fluid (pH 1.2–6.8) .

- Metal Coordination : The hydroxyl and carboxylate groups chelate metals (e.g., Cu²⁺), relevant for designing metalloenzyme inhibitors .

Q. What advanced techniques characterize the compound’s solid-state properties for material science applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for high-temperature materials) .

- Powder XRD : Compare experimental patterns with simulated data (e.g., Mercury 4.3 software) to confirm polymorphism .

- Solubility Studies : Use Hansen solubility parameters to optimize co-crystals with polymers for enhanced formulation .

Methodological Notes

- Synthesis Optimization : Prioritize stepwise halogenation over one-pot methods to control regiochemistry .

- Data Validation : Cross-reference PubChem or Kanto Reagent catalogs for physical/spectral benchmarks .

- Safety Compliance : Adopt protocols from pharmaceutical intermediate guidelines (e.g., PPE, waste segregation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.